molecular formula C16H24O4 B2829523 tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate CAS No. 1235715-30-6

tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate

Cat. No.: B2829523
CAS No.: 1235715-30-6
M. Wt: 280.364
InChI Key: NGWLKRJIGXFBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate: is an organic compound with the molecular formula C16H24O4 and a molecular weight of 280.36 g/mol . It is a tert-butyl ester derivative, characterized by the presence of a benzyloxyethoxy group attached to a propanoate backbone. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate typically involves the esterification of 3-(2-(benzyloxy)ethoxy)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles like halides, amines, under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for carboxylic acids and alcohols during multi-step synthesis .

Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It acts as a precursor for the development of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique structure allows for the modification of polymer properties, enhancing their performance in various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In organic synthesis, it acts as a protecting group, preventing unwanted reactions at specific sites of a molecule . In biological systems, it may interact with enzymes, inhibiting or modifying their activity, which can be utilized in drug development .

Properties

IUPAC Name

tert-butyl 3-(2-phenylmethoxyethoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c1-16(2,3)20-15(17)9-10-18-11-12-19-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWLKRJIGXFBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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